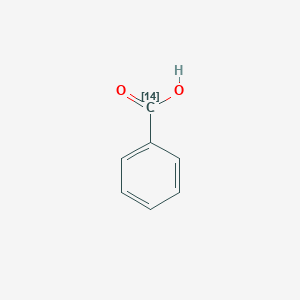

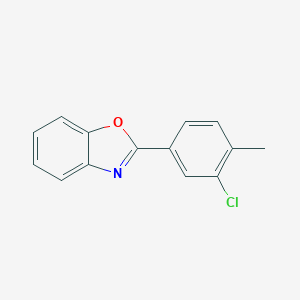

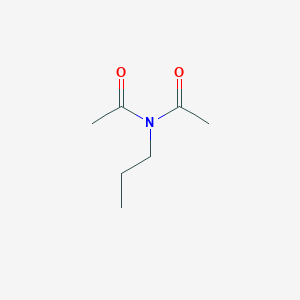

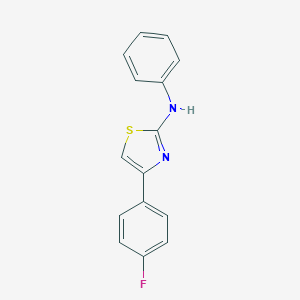

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazole derivatives involves multiple steps, including the reaction of precursor molecules under specific conditions to form the desired thiazole compound. Techniques such as Hantzsch thiazole synthesis are commonly employed, along with characterization through NMR, IR, and mass spectral data to confirm the structure of the synthesized compound (Uwabagira, Sarojini, & Poojary, 2018).

Molecular Structure Analysis

Molecular and electronic structures of thiazole derivatives have been extensively investigated, revealing insights into their conformational flexibility and electronic configurations. Studies often employ X-ray diffraction, Hartree–Fock (HF), and density functional theory (DFT) methods to elucidate their molecular geometries and electronic states, highlighting the significance of non-covalent interactions in determining their molecular structure (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, including condensations and substitutions, to form region-isomeric structures or to introduce different substituents into the thiazole core. These reactions significantly affect their chemical properties, such as reactivity and stability, and can lead to the formation of novel derivatives with unique properties (Mamedov et al., 2009).

Applications De Recherche Scientifique

Antibacterial and Anthelmintic Properties

A series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, including derivatives with a 4-fluorophenyl group, have been synthesized and evaluated for their anthelmintic and antibacterial activities. These compounds showed potent activities, highlighting their potential in developing new therapeutic agents for bacterial infections and parasitic worms (Bhandari & Gaonkar, 2016).

Material Science Applications

In material science, thiazole-containing compounds have been used to develop novel materials with specific properties. For instance, a study on multi-stimuli responsive materials based on a novel half-cut cruciform structure, which involves thiazole derivatives, demonstrated applications such as security inks due to their morphology-dependent fluorochromism. This indicates the potential use of thiazole compounds in developing advanced materials for security and sensing applications (Lu & Xia, 2016).

Organic Synthesis and Chemical Analysis

Thiazole derivatives have been utilized in organic synthesis, showing versatility in chemical reactions. A study on the regioselective synthesis of fluorine-containing thiazole and bis-3H-thiazole derivatives explored the use of polyvinyl pyridine as a heterogeneous catalyst. These synthesized compounds exhibited antibacterial activity against various pathogens, suggesting their applicability in medicinal chemistry and drug development (Abbasi Shiran et al., 2015).

Photo-degradation Studies

The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been studied, providing insights into their stability and degradation pathways under light exposure. Such studies are crucial for understanding the stability of drug compounds and their safe use in pharmaceutical formulations (Wu, Hong, & Vogt, 2007).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVFUSRCVKYALB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361639 |

Source

|

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

CAS RN |

1427-09-4 |

Source

|

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.